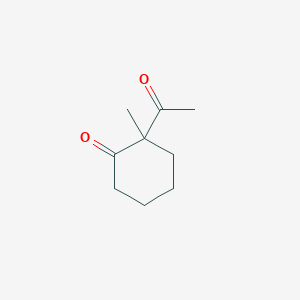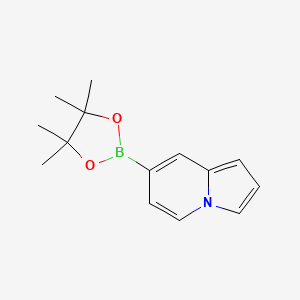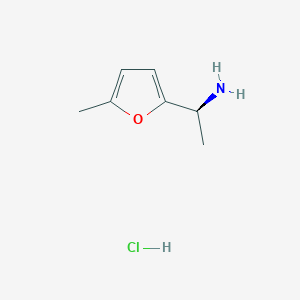![molecular formula C6H3Br2N3 B15330581 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the triazolopyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine typically involves the bromination of [1,2,4]triazolo[4,3-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-triazolopyridine derivative .
科学研究应用
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific research fields:
作用机制
The mechanism of action of 6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine in biological systems involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
相似化合物的比较
Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: This compound contains nitro groups instead of bromine atoms and exhibits different reactivity and applications.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar triazolopyridine core but with different substituents, leading to distinct chemical properties and uses.
Uniqueness
6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of bromine atoms, which impart specific reactivity and potential for halogen bonding interactions. This makes it a valuable compound for the synthesis of novel heterocyclic derivatives and exploration in various scientific research areas .
属性
分子式 |
C6H3Br2N3 |
|---|---|
分子量 |
276.92 g/mol |
IUPAC 名称 |
6,8-dibromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H |
InChI 键 |
ICOHKVOENGGDIT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NN=CN2C=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
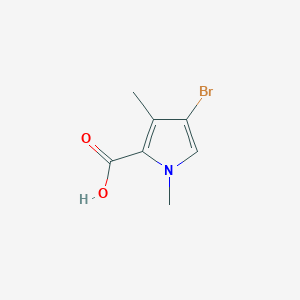
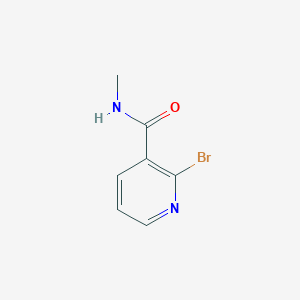
![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)

![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
